molecular formula C17H44O3Si4 B3420418 Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- CAS No. 187592-85-4

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-

Cat. No.: B3420418
CAS No.: 187592-85-4
M. Wt: 408.9 g/mol
InChI Key: VRFCOIJWJMSSBP-UHFFFAOYSA-N
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Description

Trisiloxanes are organosilicon compounds characterized by a backbone of three silicon atoms connected by oxygen atoms, with methyl and organic substituents. The compound Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- features a trisiloxane core modified with an octyl chain and a trimethylsilyloxy group.

Key structural attributes include:

  • Hexamethyl groups: Provide hydrophobicity and stability.
  • Octyl chain (C8): Enhances lipophilicity and surfactant behavior.
  • Trimethylsilyloxy group: Modifies polarity and reactivity.

Properties

IUPAC Name

trimethyl-[octyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H44O3Si4/c1-11-12-13-14-15-16-17-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-17H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFCOIJWJMSSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H44O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431354
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187592-85-4
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- typically involves the reaction of octyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours[2][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using distillation or chromatography techniques to remove any impurities[2][2].

Chemical Reactions Analysis

Types of Reactions

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Introduction to Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- is an organosilicon compound characterized by its unique trisiloxane backbone. This compound features multiple siloxane units and is distinguished by its hydrophobic properties due to the presence of hexamethyl and octyl groups. Its molecular formula is C17H44O3Si4C_{17}H_{44}O_{3}Si_{4}, with a molecular weight of approximately 408.9 g/mol. This article explores the diverse applications of this compound across scientific research and various industries.

Chemical Applications

  • Surfactant in Chemical Reactions : Trisiloxane is utilized as a surfactant to enhance the solubility of reactants and improve reaction kinetics. Its ability to reduce surface tension allows for better interaction between reactants in various chemical processes.
  • Synthesis of Advanced Materials : It plays a crucial role in the synthesis of silicone-based polymers and resins, contributing to the development of materials with desirable properties such as flexibility and durability.

Biological and Medical Applications

  • Drug Delivery Systems : Due to its biocompatibility and low toxicity, Trisiloxane is employed in formulating drug delivery systems. It effectively encapsulates hydrophobic drugs, enhancing their solubility and absorption rates.
  • Biomedical Devices : The compound's anti-fouling properties make it suitable for use in biomedical devices, preventing bacterial adhesion and biofilm formation.
  • Cosmetic Formulations : In personal care products like shampoos and conditioners, it acts as a conditioning agent that improves spreadability and enhances sensory attributes.

Industrial Applications

  • Personal Care Products : Trisiloxane is a key ingredient in formulations for shampoos, conditioners, and skin care products due to its surface-active properties that improve product performance.
  • Agricultural Applications : It is used as a wetting agent in pesticide formulations, enhancing coverage and penetration on plant surfaces for improved pest control efficacy.

Case Study 1: Drug Formulation

A study investigated the use of Trisiloxane as a carrier for hydrophobic drugs. Results indicated that formulations containing this compound exhibited significantly enhanced solubility and release rates compared to traditional carriers. This highlights its potential for improved therapeutic efficacy in drug delivery applications.

Case Study 2: Agricultural Applications

Research on Trisiloxane as a wetting agent in pesticide formulations demonstrated increased efficacy in pest control. The compound improved the coverage and penetration of pesticides on plant surfaces, leading to higher absorption rates and enhanced effectiveness against target pests.

Safety and Environmental Impact

The Government of Canada conducted a screening assessment on Trisiloxane, concluding that while it has the potential to persist in the environment, current levels of exposure do not pose significant risks to human health or the environment. It is not expected to accumulate in organisms at harmful levels under normal usage conditions.

Mechanism of Action

The mechanism of action of Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets and pathways. Its silicon-oxygen backbone allows it to form stable bonds with other molecules, enhancing its effectiveness in various applications. The trimethylsilyl group provides hydrophobic properties, making it useful in formulations that require water repellency .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally analogous trisiloxanes:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (R1, R2) Key Applications
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- (Target) C17H38O3Si4* ~420* Not specified† R1 = Octyl; R2 = Trimethylsilyloxy Surfactants, agrochemical adjuvants
1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane C9H28O3Si4 296.66 1873-89-8 R1 = R2 = Trimethylsilyloxy Chemical intermediates
1,1,1,5,5,5-Hexamethyl-3-vinyl-3-[(trimethylsilyl)oxy]trisiloxane C11H30O3Si4 334.72 5356-84-3 R1 = Vinyl; R2 = Trimethylsilyloxy Polymer crosslinking agents
1,1,1,3,5,5,5-Heptamethyl-3-octyl-trisiloxane C15H38O2Si3 334.72 17955-88-3 R1 = Octyl; R2 = Methyl Silicone surfactants
Trisiloxane, 3-(4-pentenyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- C14H36O3Si4 364.78 846053-59-6 R1 = 4-Pentenyl; R2 = Trimethylsilyloxy Specialty surfactants
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]- C12H36O4Si5 384.84 3555-47-3 R1 = R2 = Trimethylsilyloxy Cosmetics, lubricants

*Estimated based on structural analogs.

Toxicity and Environmental Impact

  • Bee Toxicity : Trisiloxane surfactants with alkyl chains (e.g., octyl) exhibit acute toxicity to honey bees (LD50 < 1 µg/bee) and impair learning behavior. Synergistic effects with pesticides exacerbate risks .
  • Environmental Persistence : The octyl variant’s hydrophobicity may increase soil adsorption, but trisiloxanes generally degrade rapidly in water (half-life < 7 days) .
  • Comparative Safety : Bis(trimethylsilyloxy) derivatives (e.g., CAS 3555-47-3) are classified as skin irritants but show lower acute toxicity to aquatic organisms compared to alkyl-substituted analogs .

Research Findings and Key Data

Physical Properties

  • Boiling Points : Trisiloxanes with bulkier substituents (e.g., octyl) have higher boiling points (>200°C) compared to methyl or vinyl analogs (~150°C) .
  • Surface Tension: Octyl-substituted trisiloxanes reduce surface tension to ~20 mN/m, outperforming non-ionic surfactants .

Synergistic Effects in Agrochemicals

  • Mixtures of octyl trisiloxanes with neonicotinoid insecticides increase honey bee mortality by 50–70% compared to individual components .

Biological Activity

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- is a siloxane compound widely used in various industrial and biological applications due to its unique properties. This article explores its biological activity, including its mechanisms of action, applications in drug delivery systems, and toxicity profiles.

Chemical Structure and Properties

The chemical formula for Trisiloxane is C17H44O3Si4C_{17}H_{44}O_3Si_4, with a molecular weight of approximately 384.84 g/mol. Its structure features a trisiloxane backbone with octyl and trimethylsilyl groups that contribute to its hydrophobic characteristics and surface activity.

Trisiloxane compounds primarily function as surfactants. Their mechanism of action involves:

  • Surface Tension Reduction : Trisiloxanes significantly lower surface tension in aqueous solutions, enhancing the spreading of active ingredients in formulations .
  • Micelle Formation : The critical micelle concentration (CMC) is notably low for trisiloxanes compared to traditional surfactants, which allows for effective solubilization of hydrophobic compounds .

Drug Delivery Systems

Trisiloxane is increasingly utilized in biomedical applications due to its biocompatibility and low toxicity. Key findings include:

  • Drug Formulation : It aids in the formulation of hydrophobic drugs by improving solubility and bioavailability.
  • Biomedical Devices : Used in coatings for medical devices to enhance their performance and reduce biofouling.

Case Studies

  • Toxicity Studies : Research indicates that aqueous solutions of trisiloxane surfactants exhibit varying toxicity levels depending on concentration. For instance, studies on two-spotted spider mites revealed an LC50 range of 5.5 to 8.9 ppm for different trisiloxanes .
  • Surfactant Efficacy : A study comparing the efficacy of various surfactants found that trisiloxanes demonstrated superior surface activity, leading to enhanced pesticide effectiveness in agricultural applications .

Comparative Analysis

The following table summarizes key properties and activities of Trisiloxane compared to other similar compounds:

Property/CompoundTrisiloxane (Octyl)Trisiloxane (Butyl)Trisiloxane (Phenyl)
Surface Tension Reduction (mN/m)~21Higher than OctylVariable
Critical Micelle Concentration (CMC)LowModerateHigh
Toxicity (LC50 ppm)5.5 - 8.9Higher than OctylLower
Application AreasDrug delivery, personal care productsIndustrial applicationsSpecialty chemicals

Research Findings

Recent studies have highlighted the following significant findings:

  • Higher Surface Activity : Compared to hydrocarbon surfactants, trisiloxanes exhibit considerably higher surface activity due to their unique Si−O−Si chain structure .
  • Stability and Efficacy : The stability of trisiloxane formulations under various conditions enhances their applicability in both industrial and biological contexts .

Q & A

Q. What statistical methods analyze structure-property relationships in trisiloxane surfactants?

  • Advanced Modeling :
  • Multivariate regression to correlate synthesis variables (e.g., catalyst type ) with surfactant performance (spreading efficiency ).
  • Principal Component Analysis (PCA) to identify dominant physicochemical parameters (e.g., logP, molecular volume ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Reactant of Route 2
Reactant of Route 2
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-

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